9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
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Overview
Description
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a complex organic compound that belongs to the class of purine derivatives. This compound is characterized by its unique structure, which includes both ethoxyphenyl and nitrophenyl groups attached to a purine core. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide typically involves multi-step organic reactions The starting materials often include ethoxybenzene and nitrobenzene derivatives, which undergo a series of reactions such as nitration, reduction, and cyclization to form the purine core
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to control reaction parameters precisely. The purification process may involve techniques such as recrystallization, chromatography, and distillation to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups.
Substitution: The ethoxy and nitrophenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amino-substituted compounds. Substitution reactions can result in a variety of functionalized purine derivatives.
Scientific Research Applications
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used to investigate biological pathways and interactions due to its structural similarity to naturally occurring purines.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other purine derivatives with different substituents, such as:
- 9-(2-methoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
- 9-(2-ethoxyphenyl)-2-(4-aminophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide
Uniqueness
The uniqueness of 9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these properties are advantageous.
Properties
IUPAC Name |
9-(2-ethoxyphenyl)-2-(4-nitrophenyl)-8-oxo-7H-purine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N6O5/c1-2-31-14-6-4-3-5-13(14)25-19-16(23-20(25)28)15(17(21)27)22-18(24-19)11-7-9-12(10-8-11)26(29)30/h3-10H,2H2,1H3,(H2,21,27)(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STDCFLLLZZCVAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=C(C=C4)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N6O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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